SC-919

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

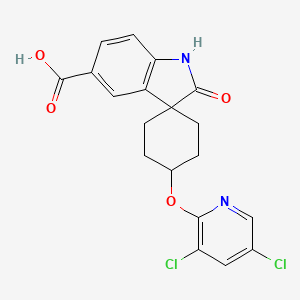

C19H16Cl2N2O4 |

|---|---|

分子量 |

407.2 g/mol |

IUPAC 名称 |

4'-[(3,5-dichloro-2-pyridinyl)oxy]-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid |

InChI |

InChI=1S/C19H16Cl2N2O4/c20-11-8-14(21)16(22-9-11)27-12-3-5-19(6-4-12)13-7-10(17(24)25)1-2-15(13)23-18(19)26/h1-2,7-9,12H,3-6H2,(H,23,26)(H,24,25) |

InChI 键 |

CZKCQEAQCVKSAR-UHFFFAOYSA-N |

规范 SMILES |

C1CC2(CCC1OC3=C(C=C(C=N3)Cl)Cl)C4=C(C=CC(=C4)C(=O)O)NC2=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SC-919

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

SC-919 is a potent and selective, orally available small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), with nanomolar efficacy against the human isoforms IP6K1, IP6K2, and IP6K3.[1] Its primary mechanism of action involves the suppression of intracellular inositol pyrophosphate (InsP7) synthesis, leading to a cascade of downstream effects that modulate cellular phosphate homeostasis. By inhibiting the conversion of inositol hexakisphosphate (InsP6) to 5-diphosphoinositol pentakisphosphate (5-InsP7), this compound effectively reduces the cellular pool of this key signaling molecule. This reduction in InsP7 levels directly impacts the function of the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1), leading to a decrease in cellular phosphate efflux and a subsequent increase in intracellular ATP concentrations. These properties position this compound as a valuable research tool for elucidating the roles of inositol pyrophosphates in cellular signaling and as a potential therapeutic agent for conditions characterized by dysregulated phosphate metabolism, such as hyperphosphatemia in chronic kidney disease.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms

| Target | IC50 (nM) |

| Human IP6K1 | <5.2 |

| Human IP6K2 | <3.8 |

| Human IP6K3 | 0.65 |

| Data sourced from Probechem Biochemicals.[1] |

Table 2: In Vivo Efficacy of this compound on Plasma Phosphate Levels

| Species | Dose (mg/kg, oral) | Time Point | % Decrease in Plasma Phosphate (relative to vehicle) |

| Rat | 1 | 2 hours | Significant decrease |

| Rat | 3 | 2 hours | Significant decrease |

| Rat | 10 | 2 hours | Significant decrease |

| Monkey | 0.3 | Not Specified | Significant decrease |

| Monkey | 3 | Not Specified | Significant decrease |

| Data derived from graphical representations in Moritoh et al., 2021.[2][3] |

Table 3: Effect of this compound on InsP7 Levels in Rat Tissues (2 hours post-oral administration)

| Tissue | Dose (mg/kg) | Approximate % Decrease in InsP7 (relative to vehicle) |

| Liver | 1 | ~40% |

| Liver | 3 | ~60% |

| Liver | 10 | ~75% |

| Muscle | 1 | ~25% |

| Muscle | 3 | ~40% |

| Muscle | 10 | ~60% |

| Kidney | 1 | ~30% |

| Kidney | 3 | ~50% |

| Kidney | 10 | ~70% |

| Data estimated from graphical representations in Moritoh et al., 2021.[3][4] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of IP6K, a critical enzyme in the inositol phosphate signaling pathway. This pathway plays a crucial role in regulating cellular phosphate homeostasis.

As depicted in the diagram, this compound directly inhibits IP6K. This enzymatic inhibition blocks the phosphorylation of InsP6 to 5-InsP7. The resulting decrease in intracellular 5-InsP7 levels leads to reduced activation of the phosphate exporter XPR1. Consequently, cellular phosphate export is diminished, leading to an accumulation of intracellular phosphate, which can then be utilized for processes such as ATP synthesis, resulting in increased intracellular ATP levels.

Experimental Protocols

In Vitro IP6K Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a generalized method for assessing IP6K activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IP6K1, IP6K2, and IP6K3.

Materials:

-

Recombinant human IP6K1, IP6K2, and IP6K3

-

This compound

-

Inositol Hexakisphosphate (InsP6)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

384-well white opaque assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) control. b. Add 2 µL of a solution containing the specific IP6K isoform in assay buffer. c. Initiate the reaction by adding 2 µL of a solution containing InsP6 and ATP in assay buffer. Final concentrations should be within the linear range of the enzyme kinetics. d. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of Intracellular Inositol Pyrophosphates (LC-MS/MS)

This protocol is based on the development of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and non-radioactive quantification of InsP7.

Objective: To measure the levels of InsP7 in cells or tissues following treatment with this compound.

Materials:

-

Cells or tissue samples

-

This compound

-

Perchloric acid

-

Titanium dioxide (TiO2) beads

-

Ammonium hydroxide

-

LC-MS/MS system with a suitable HILIC column

-

Internal standards (e.g., isotopically labeled InsP6)

Procedure:

-

Sample Preparation: a. Homogenize cells or tissues in ice-cold perchloric acid. b. Centrifuge to pellet cellular debris. c. Neutralize the supernatant with potassium carbonate.

-

Enrichment of Inositol Phosphates: a. Incubate the neutralized supernatant with TiO2 beads to bind the phosphorylated inositol species. b. Wash the beads extensively to remove unbound contaminants. c. Elute the inositol phosphates from the beads using ammonium hydroxide.

-

LC-MS/MS Analysis: a. Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis. b. Inject the sample onto a HILIC column coupled to a triple quadrupole mass spectrometer. c. Use a gradient elution profile to separate the different inositol phosphate isomers. d. Monitor the specific parent-to-daughter ion transitions for InsP7 and the internal standard in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the amount of InsP7 in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

XPR1-Dependent Phosphate Export Assay (32P Isotope Tracing)

This protocol outlines a method to measure the effect of this compound on cellular phosphate export.

Objective: To determine if this compound inhibits phosphate export in an XPR1-dependent manner.

Materials:

-

Wild-type and XPR1 knockout (KO) cells

-

This compound

-

32P-orthophosphate

-

Phosphate-free culture medium

-

Scintillation counter

Procedure:

-

Cell Culture and Labeling: a. Culture wild-type and XPR1 KO cells to confluency. b. Pre-incubate the cells in phosphate-free medium. c. Load the cells with 32P-orthophosphate by incubating them in a medium containing the radioisotope for a defined period.

-

Inhibitor Treatment and Efflux Measurement: a. Wash the cells to remove extracellular 32P. b. Add fresh phosphate-free medium containing either this compound or vehicle (DMSO) to the cells. c. At various time points, collect aliquots of the extracellular medium. d. At the end of the experiment, lyse the cells to measure the intracellular 32P content.

-

Data Acquisition: Measure the radioactivity in the collected medium and the cell lysates using a scintillation counter.

-

Data Analysis: Calculate the percentage of 32P exported from the cells into the medium at each time point for both wild-type and XPR1 KO cells, in the presence and absence of this compound.

Intracellular ATP Measurement Assay

This protocol describes a general method for quantifying intracellular ATP levels.

Objective: To measure the effect of this compound on intracellular ATP concentrations.

Materials:

-

Cells (e.g., wild-type and XPR1 KO)

-

This compound

-

ATP measurement kit (luciferase-based)

-

Cell lysis buffer

-

Luminometer

Procedure:

-

Cell Culture and Treatment: a. Culture cells to the desired density in a multi-well plate. b. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration.

-

Cell Lysis: a. Remove the culture medium and wash the cells. b. Add cell lysis buffer to each well to release the intracellular ATP.

-

ATP Quantification: a. Transfer the cell lysate to a luminometer-compatible plate. b. Add the ATP detection reagent (containing luciferase and luciferin) to each well. c. Immediately measure the luminescence using a luminometer.

-

Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Determine the ATP concentration in the cell lysates by interpolating from the standard curve. c. Normalize the ATP concentration to the total protein concentration or cell number in each well.

In Vivo Studies

This compound has been evaluated in vivo in both rats and monkeys to assess its pharmacokinetic properties and its effects on plasma phosphate levels.

Animal Models:

-

Rats: Sprague-Dawley rats are a commonly used model. For hyperphosphatemia studies, an adenine-induced model of chronic kidney disease can be utilized.

-

Monkeys: Cynomolgus monkeys are a relevant non-human primate model.

Administration:

-

This compound is orally bioavailable and is typically administered via oral gavage.

-

The vehicle for administration is often a solution such as 0.5% methylcellulose.

Key Findings:

-

Oral administration of this compound leads to a dose-dependent increase in its plasma concentration.

-

This compound administration results in a significant and dose-dependent decrease in plasma phosphate levels in both normal rats and monkeys, as well as in a rat model of hyperphosphatemia.[2][3]

-

The reduction in plasma phosphate correlates with a decrease in InsP7 levels in tissues such as the liver, muscle, and kidney.[3][4]

-

This compound does not significantly affect phosphate absorption from the gut or its reuptake in the kidneys, indicating that its primary effect on plasma phosphate is through the modulation of cellular phosphate export.

References

SC-919: A Selective and Potent Inositol Hexakisphosphate Kinase (IP6K) Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of kinase drug discovery, Inositol Hexakisphosphate Kinases (IP6Ks) have emerged as compelling therapeutic targets for a range of metabolic and proliferative diseases. This technical guide provides an in-depth overview of SC-919, a potent and selective small-molecule inhibitor of all three mammalian IP6K isoforms (IP6K1, IP6K2, and IP6K3). This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activity, and provides comprehensive experimental protocols for key assays utilized in its characterization. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate IP6K biology and as a foundational molecule for further therapeutic development.

Introduction to Inositol Hexakisphosphate Kinases (IP6Ks)

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that catalyze the phosphorylation of inositol hexakisphosphate (InsP6) to generate inositol pyrophosphates, primarily 5-diphosphoinositol pentakisphosphate (5-InsP7).[1] These pyrophosphates are crucial signaling molecules involved in a myriad of cellular processes, including phosphate homeostasis, energy metabolism, insulin signaling, and cell migration.[1][2][3] The three mammalian isoforms, IP6K1, IP6K2, and IP6K3, exhibit distinct tissue distribution and non-redundant functions, making isoform-selective inhibition a key goal for therapeutic intervention.[4][5] Dysregulation of IP6K activity has been implicated in various pathologies, including obesity, chronic kidney disease, and cancer, highlighting the therapeutic potential of IP6K inhibitors.[2][6]

This compound: A Potent and Selective Pan-IP6K Inhibitor

This compound is an orally bioavailable small molecule that demonstrates potent inhibitory activity against all three human IP6K isoforms.[7] Its discovery and characterization represent a significant advancement in the development of tools to probe IP6K function and to explore the therapeutic potential of IP6K inhibition.

Mechanism of Action

This compound acts as a competitive inhibitor of IP6K, effectively reducing the cellular production of inositol pyrophosphates (InsP7).[6] This reduction in InsP7 levels directly impacts downstream signaling pathways. A key mechanism elucidated is the suppression of XPR1-mediated cellular phosphate export.[6][7] By inhibiting IP6K, this compound leads to a decrease in the InsP7-dependent activation of the phosphate exporter XPR1, resulting in reduced phosphate efflux from the cell.[6][8] This, in turn, contributes to a decrease in plasma phosphate levels and an increase in intracellular ATP concentrations.[6][7]

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms

| Target | IC50 (nM) | Assay Method |

| IP6K1 | <5.2 | ADP-Glo Kinase Assay |

| IP6K2 | <3.8 | ADP-Glo Kinase Assay |

| IP6K3 | 0.65 | ADP-Glo Kinase Assay |

Data sourced from Probechem Biochemicals.[6]

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Tissue/Fluid | Effect | Dosing Regimen |

| InsP7 Levels | Liver | Dose-dependent reduction | Oral administration |

| InsP7 Levels | Muscle | Dose-dependent reduction | Oral administration |

| InsP7 Levels | Kidney | Dose-dependent reduction | Oral administration |

| Plasma Phosphate Levels | Plasma | Significant reduction | Chronic oral administration |

| Intracellular ATP Levels | Kidney | Increased in chronic kidney disease models | Chronic oral administration in CKD rat models |

Data interpretation based on findings from Moritoh et al., 2021.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function and evaluation. The following diagrams, generated using the DOT language, illustrate the IP6K signaling pathway, a general workflow for kinase inhibitor screening, and the procedure for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

ADP-Glo™ Kinase Assay for IP6K Inhibition

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay (Promega) and is optimized for determining the IC50 of inhibitors against IP6K isoforms.

Materials:

-

Recombinant human IP6K1, IP6K2, or IP6K3

-

This compound or other test compounds

-

Inositol Hexakisphosphate (InsP6)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted compound solution.

-

Add 2.5 µL of a solution containing the IP6K enzyme and InsP6 in Assay Buffer. The final concentration of the enzyme and InsP6 should be optimized for each isoform to ensure the reaction is in the linear range.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for each IP6K isoform to accurately determine competitive inhibition.

-

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to achieve approximately 10-30% ATP to ADP conversion in the DMSO control wells.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data by setting the luminescence of the no-enzyme control as 100% inhibition and the DMSO control as 0% inhibition.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

LC-MS/MS for Inositol Pyrophosphate (InsP7) Quantification

This protocol provides a general framework for the quantification of InsP7 in cell or tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cell or tissue samples

-

Lysis/Extraction Buffer (e.g., perchloric acid or a high-salt buffer)

-

Internal standard (e.g., a stable isotope-labeled InsP7)

-

LC-MS/MS system equipped with an appropriate column (e.g., a porous graphitic carbon or anion-exchange column)

Procedure:

-

Sample Preparation:

-

Cells: Harvest and wash cells. Lyse the cells using a suitable extraction buffer on ice.

-

Tissues: Homogenize the tissue in the extraction buffer on ice.

-

Add the internal standard to each sample.

-

Centrifuge the lysate/homogenate at high speed to pellet cellular debris.

-

Collect the supernatant containing the inositol phosphates.

-

Neutralize the extract if an acidic buffer was used.

-

Further purify and concentrate the inositol phosphates using a suitable method, such as solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC system.

-

Separate the inositol phosphates using a gradient elution program. The mobile phases typically consist of an aqueous buffer and an organic solvent with a salt modifier.

-

Introduce the eluent into the mass spectrometer.

-

Perform mass spectrometric analysis in negative ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for InsP7 and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte (InsP7) and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of InsP7 in the samples by comparing the area ratios to a standard curve prepared with known concentrations of InsP7.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes the use of CETSA to confirm the engagement of this compound with IP6K in a cellular context.

Materials:

-

Cells expressing the target IP6K isoform(s)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Centrifuge

-

Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific to the IP6K isoform)

Procedure:

-

Cell Treatment: Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.

-

Heat Challenge:

-

Harvest and wash the cells with PBS containing protease inhibitors.

-

Resuspend the cell pellets in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

-

Separate the soluble fraction (containing non-denatured, soluble protein) from the aggregated, denatured protein by high-speed centrifugation.

-

-

Quantification of Soluble IP6K:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the amount of soluble IP6K in each sample using a suitable protein quantification method, such as Western blotting with an antibody specific to the IP6K isoform of interest.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble IP6K as a function of temperature for each this compound concentration.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of IP6K and confirms target engagement. The magnitude of the thermal shift (ΔTm) can be used to assess the potency of target engagement.

-

Conclusion

This compound is a valuable tool for the scientific community, offering a potent and selective means to investigate the multifaceted roles of IP6Ks in health and disease. Its well-characterized in vitro and in vivo activity, coupled with the detailed experimental protocols provided in this guide, will facilitate further research into the therapeutic potential of IP6K inhibition. As our understanding of the intricate signaling networks governed by inositol pyrophosphates continues to expand, selective inhibitors like this compound will be instrumental in dissecting these pathways and paving the way for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. ulab360.com [ulab360.com]

- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]

The Role of SC-919 in Phosphate Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-919 is a potent and selective small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes pivotal in the synthesis of inositol pyrophosphates (IPPs), particularly 5-InsP7. Emerging evidence has highlighted a critical role for the IP6K/InsP7 signaling axis in the regulation of systemic phosphate homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on phosphate metabolism, and its therapeutic potential in conditions of hyperphosphatemia, such as chronic kidney disease (CKD). Detailed experimental protocols and quantitative data from key preclinical studies are presented to facilitate further research and development in this area.

Introduction to this compound and Phosphate Homeostasis

Phosphate is an essential mineral involved in numerous physiological processes, and its systemic levels are tightly regulated. Dysregulation of phosphate homeostasis, particularly hyperphosphatemia, is a common and serious complication of chronic kidney disease (CKD), contributing to cardiovascular disease and increased mortality. Inositol pyrophosphates are highly energetic signaling molecules that have been identified as key regulators of cellular phosphate export.

This compound (also known as SCO-006) is a novel, orally bioavailable inhibitor of all three mammalian IP6K isoforms (IP6K1, IP6K2, and IP6K3)[1][2][3]. By inhibiting IP6K, this compound reduces the intracellular levels of 5-InsP7, a key inositol pyrophosphate[1][4]. This reduction in 5-InsP7 levels leads to the inhibition of phosphate export from cells, a process mediated by the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1)[1][5]. The SPX domain of XPR1 is understood to be the binding site for inositol pyrophosphates, which regulate its export activity. Consequently, the inhibition of the IP6K-XPR1 pathway by this compound results in a decrease in circulating plasma phosphate levels[1][2][5].

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the potency and in vivo efficacy of this compound in regulating phosphate homeostasis.

Table 1: In Vitro Potency of this compound against Human IP6K Isoforms

| Isoform | IC50 (nM) |

| IP6K1 | <5.2 |

| IP6K2 | <3.8 |

| IP6K3 | 0.65 |

Data sourced from Probechem Biochemicals[1].

Table 2: Effect of Oral this compound Administration on Plasma Phosphate and Tissue InsP7 Levels in Normal Rats

| Treatment (Oral Dose) | Plasma this compound (ng/mL) | Liver InsP7 (% of Vehicle) | Skeletal Muscle InsP7 (% of Vehicle) | Kidney InsP7 (% of Vehicle) | Plasma Phosphate (% Change from Baseline) |

| Vehicle | - | 100 | 100 | 100 | 0 |

| 0.3 mg/kg | 2.5 ± 0.4 | 65 | 70 | 75 | -5% |

| 1 mg/kg | 8.1 ± 1.5 | 45 | 50 | 55 | -10% |

| 3 mg/kg | 25.4 ± 4.7 | 30 | 35 | 40 | -15% |

Data are presented as mean ± S.D. or approximate percentage change, compiled from figures in Moritoh et al., 2021[3][4][6]. InsP7 levels were measured 2 hours post-administration. Plasma phosphate changes are estimations based on graphical data.

Table 3: Effect of Oral this compound Administration on Plasma Phosphate in Normal Monkeys

| Treatment (Oral Dose) | Plasma Phosphate (% Change from Baseline) |

| 0.3 mg/kg | Significant decrease |

| 3 mg/kg | Significant and sustained decrease |

Qualitative summary based on graphical data from Moritoh et al., 2021[4].

Table 4: Therapeutic Effects of this compound in an Adenine-Induced Rat Model of Chronic Kidney Disease with Hyperphosphatemia

| Parameter | Adenine + Vehicle | Adenine + this compound (1 mg/kg/day) |

| Plasma Phosphate | Elevated | Significantly reduced |

| Plasma FGF23 | Elevated | Significantly reduced |

| Plasma 1,25(OH)2-D | Reduced | Significantly increased |

| Kidney ATP Levels | Reduced | Rescued to near-normal levels |

| Kidney Fibrosis | Increased | Significantly reduced |

Qualitative summary of key findings from Moritoh et al., 2021[7].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting cellular phosphate export.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Phosphate Export Assay

This protocol is adapted from methodologies described in Moritoh et al., 2021[5][7].

Objective: To measure the effect of this compound on the export of phosphate from cultured cells.

Materials:

-

HEK293 or HAP1 wild-type and XPR1 knockout cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-free buffer (e.g., Hanks' Balanced Salt Solution)

-

[32P]-orthophosphate

-

This compound stock solution (in DMSO)

-

Scintillation counter and vials

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

-

Phosphate Loading: Incubate cells with [32P]-orthophosphate in a phosphate-free buffer for a defined period (e.g., 2-4 hours) to allow for cellular uptake and incorporation into the intracellular phosphate pool.

-

Treatment: Wash the cells to remove extracellular [32P]. Add fresh phosphate-free buffer containing either vehicle (DMSO) or this compound at the desired concentration.

-

Phosphate Export Measurement: At various time points, collect the extracellular buffer.

-

Cell Lysis: After the final time point, lyse the cells to determine the amount of intracellular [32P].

-

Quantification: Measure the radioactivity in the collected buffer and cell lysates using a scintillation counter.

-

Data Analysis: Calculate the percentage of exported [32P] relative to the total cellular [32P] (extracellular + intracellular). Compare the export rates between vehicle- and this compound-treated cells.

In Vivo Evaluation in an Adenine-Induced CKD Rat Model

This protocol is based on the adenine-induced renal failure model, a widely used method to study CKD[8][9][10][11].

Objective: To evaluate the therapeutic efficacy of this compound on hyperphosphatemia and other CKD-related parameters in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Rodent chow containing 0.75% (w/w) adenine

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Equipment for blood collection and euthanasia

-

Analytical instruments for measuring plasma phosphate, creatinine, BUN, FGF23, etc.

Procedure:

-

Induction of CKD: Feed rats a diet containing 0.75% adenine for 2-4 weeks to induce chronic kidney disease. Monitor animal health and body weight.

-

Treatment Groups: Randomly assign the CKD rats to treatment groups (e.g., vehicle control, this compound at various doses).

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

-

Monitoring: Regularly collect blood samples via tail vein or saphenous vein to monitor plasma levels of phosphate, creatinine, BUN, and other relevant biomarkers.

-

Terminal Procedures: At the end of the study, perform a terminal blood draw via cardiac puncture and harvest kidneys and other tissues for histological analysis and measurement of ATP and InsP7 levels.

-

Data Analysis: Compare the measured parameters between the vehicle- and this compound-treated groups to assess the therapeutic effects of the compound.

Measurement of Inositol Pyrophosphates (InsP7) by LC-MS/MS

The quantification of InsP7 requires a specialized analytical method due to its low abundance and high polarity[1][12][13].

Objective: To quantify the levels of InsP7 in cell lysates or tissue homogenates.

Principle: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the highly polar inositol phosphates, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection.

General Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate extraction buffer, often containing acid (e.g., perchloric acid) to precipitate proteins.

-

Extraction: Centrifuge the homogenate/lysate and collect the supernatant containing the inositol phosphates.

-

LC Separation: Inject the extracted sample onto a HILIC column. Use a gradient of solvents with varying polarity (e.g., acetonitrile and an aqueous buffer with a high salt concentration) to elute the inositol phosphates.

-

MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer. Use electrospray ionization (ESI) in negative mode. Monitor specific precursor-to-product ion transitions for InsP7 to ensure specificity and sensitivity.

-

Quantification: Use a stable isotope-labeled internal standard and a standard curve of known InsP7 concentrations to accurately quantify the amount of InsP7 in the samples.

Conclusion

This compound represents a novel therapeutic approach for the management of hyperphosphatemia. Its mechanism of action, centered on the inhibition of the IP6K/InsP7/XPR1 signaling pathway, is distinct from traditional phosphate binders. The preclinical data robustly demonstrate its ability to lower plasma phosphate levels in various animal models, including a therapeutically relevant model of CKD. The detailed protocols provided in this guide are intended to serve as a resource for researchers to further investigate the role of this compound and the broader implications of IP6K inhibition in phosphate homeostasis and related pathologies. Continued research and development of IP6K inhibitors like this compound hold promise for new treatments for patients with hyperphosphatemia and other disorders of phosphate metabolism.

References

- 1. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scohia.com [scohia.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oatext.com [oatext.com]

- 6. researchgate.net [researchgate.net]

- 7. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]

- 9. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-919: A Technical Guide to its Role in Inositol Pyrophosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), and its impact on the synthesis of inositol pyrophosphates (IPPs), particularly diphosphoinositol pentakisphosphate (InsP7) and bis-diphosphoinositol tetrakisphosphate (InsP8). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for its study.

Introduction to Inositol Pyrophosphates and their Synthesis

Inositol pyrophosphates are a unique class of signaling molecules characterized by the presence of one or more high-energy pyrophosphate moieties attached to an inositol ring. The most studied of these are InsP7 and InsP8. These molecules play crucial roles in a variety of cellular processes, including phosphate homeostasis, insulin signaling, and cellular energy metabolism.[1][2]

The synthesis of inositol pyrophosphates is a tightly regulated enzymatic cascade. The key enzymes involved are the inositol hexakisphosphate kinases (IP6Ks) and the diphosphoinositol pentakisphosphate kinases (PPIP5Ks).[2][3] IP6Ks (isoforms IP6K1, IP6K2, and IP6K3) catalyze the phosphorylation of inositol hexakisphosphate (InsP6) to form 5-InsP7.[2][4] Subsequently, PPIP5Ks can further phosphorylate 5-InsP7 to generate 1,5-InsP8.[3][5]

This compound: A Potent and Selective IP6K Inhibitor

This compound is an orally active small molecule that has been identified as a highly potent and selective inhibitor of all three human IP6K isoforms.[6][7] By inhibiting IP6K activity, this compound effectively reduces the cellular levels of InsP7, thereby impacting downstream signaling events and the synthesis of InsP8.[4][8]

Mechanism of Action

This compound acts by directly binding to the ATP-binding pocket of IP6Ks, preventing the transfer of a phosphate group from ATP to InsP6. This inhibition leads to a dose-dependent decrease in the production of 5-InsP7.[4] Consequently, the reduced availability of 5-InsP7 as a substrate for PPIP5Ks leads to a subsequent decrease in the synthesis of InsP8. This disruption of inositol pyrophosphate synthesis has been shown to modulate cellular phosphate export, primarily through the regulation of the phosphate transporter XPR1.[4][9]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on inositol pyrophosphate levels.

Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms [8][10]

| Isoform | IC50 (nM) |

| IP6K1 | <5.2 |

| IP6K2 | <3.8 |

| IP6K3 | 0.65 |

Table 2: In Vivo Effect of Oral this compound Administration on Rat Tissue InsP7 Levels (2 hours post-administration) [3][5]

| Tissue | Dose (mg/kg) | Mean InsP7 Level (pmol/mg tissue) ± S.D. | % Decrease vs. Vehicle |

| Liver | Vehicle | 0.23 ± 0.04 | - |

| 3 | 0.13 ± 0.02 | 43.5% | |

| 10 | 0.07 ± 0.01 | 69.6% | |

| 30 | 0.04 ± 0.01 | 82.6% | |

| Muscle | Vehicle | 0.03 ± 0.01 | - |

| 3 | 0.02 ± 0.01 | 33.3% | |

| 10 | 0.01 ± 0.00 | 66.7% | |

| 30 | 0.01 ± 0.00 | 66.7% | |

| Kidney | Vehicle | 0.45 ± 0.09 | - |

| 3 | 0.25 ± 0.05 | 44.4% | |

| 10 | 0.12 ± 0.02 | 73.3% | |

| 30 | 0.07 ± 0.01 | 84.4% |

Signaling Pathways and Experimental Workflows

Inositol Pyrophosphate Synthesis Pathway and Inhibition by this compound

Figure 1. Simplified pathway of inositol pyrophosphate synthesis and the inhibitory action of this compound.

Experimental Workflow for Assessing IP6K Inhibition

Figure 2. General experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

IP6K Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on IP6K activity.[2][5]

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against IP6K isoforms.

Materials:

-

Recombinant human IP6K1, IP6K2, or IP6K3

-

Inositol hexakisphosphate (InsP6)

-

Adenosine triphosphate (ATP)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20

-

384-well white flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute with Assay Buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a master mix containing the recombinant IP6K enzyme, InsP6, and ATP in Assay Buffer. Final concentrations in the reaction are typically around 15 µM for ATP and 50 µM for InsP6, with enzyme concentrations optimized for each isoform (e.g., 15 nM IP6K1, 12 nM IP6K2, 1.5 nM IP6K3).[5]

-

Kinase Reaction:

-

Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Initiate the reaction by adding 4 µL of the enzyme/substrate master mix to each well.

-

Incubate the plate at room temperature (22-26°C) for 2 hours.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantification of Inositol Pyrophosphates by HILIC-MS/MS

This protocol is based on established methods for the sensitive and direct detection of InsP6, InsP7, and InsP8 in biological samples.[1][6][11]

Objective: To quantify the levels of InsP7 and InsP8 in cells or tissues treated with this compound.

Materials:

-

Perchloric acid (PCA)

-

Titanium dioxide (TiO2) beads

-

Ammonium hydroxide

-

Ammonium carbonate

-

Acetonitrile (ACN)

-

Internal standards (e.g., isotopically labeled InsP6)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., polymer-based amino column)

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Extraction:

-

Homogenize tissue samples or lyse cell pellets in ice-cold 1 M PCA.

-

Centrifuge to pellet the precipitate.

-

Neutralize the supernatant with a suitable buffer.

-

-

Enrichment of Inositol Phosphates:

-

Incubate the neutralized extract with TiO2 beads to bind the phosphorylated inositol species.

-

Wash the beads with PCA to remove non-specifically bound molecules.

-

Elute the inositol phosphates from the beads using 10% ammonium hydroxide.

-

Dry the eluate using a vacuum concentrator.

-

-

HILIC-MS/MS Analysis:

-

Reconstitute the dried sample in a buffer compatible with the HILIC mobile phase (e.g., 100 mM ammonium carbonate/40% ACN).

-

Inject the sample onto the HILIC column.

-

Perform chromatographic separation using a gradient of aqueous mobile phase (e.g., 300 mM ammonium carbonate, pH 10.5) and organic mobile phase (ACN).[6]

-

Detect and quantify the different inositol pyrophosphate species using the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for InsP7 and InsP8 should be used.

-

-

Data Analysis:

-

Calculate the concentration of each inositol pyrophosphate species by comparing the peak areas to a standard curve generated with known amounts of purified standards and normalizing to the internal standard.

-

Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for confirming the target engagement of this compound with IP6K in a cellular environment.[4][7]

Objective: To demonstrate that this compound directly binds to and stabilizes IP6K in intact cells.

Materials:

-

Cultured cells expressing the target IP6K isoform

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific for the IP6K isoform)

Procedure:

-

Cell Treatment:

-

Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control.

-

Incubate the cells under normal culture conditions for a sufficient time to allow compound uptake (e.g., 1-2 hours).

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Analysis of Soluble Fraction:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Quantify the amount of soluble IP6K in each sample using a suitable method, such as Western blotting.

-

-

Data Analysis:

-

For each temperature point, quantify the band intensity of the IP6K protein.

-

Plot the percentage of soluble IP6K (relative to the non-heated control) against the temperature for both the this compound-treated and vehicle-treated samples.

-

A shift of the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of the target protein, confirming direct binding and target engagement.

-

Conclusion

This compound is a valuable research tool for investigating the roles of inositol pyrophosphates in cellular signaling. Its high potency and selectivity for IP6Ks allow for the specific modulation of InsP7 and, consequently, InsP8 synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to study the effects of this compound and further elucidate the complex biology of inositol pyrophosphate signaling pathways.

References

- 1. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]

- 9. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Unveiling SC-919 (LI-2124): A Potent Inositol Hexakisphosphate Kinase Inhibitor for Hyperphosphatemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-919, also known as LI-2124, has emerged as a promising therapeutic candidate for the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD). This small molecule is a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes responsible for the synthesis of inositol pyrophosphates. By targeting IP6K, this compound effectively modulates cellular phosphate homeostasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its underlying biological pathways.

Introduction

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that convert inositol hexakisphosphate (InsP6) to inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7).[1][2][3] These molecules act as cellular signals involved in various physiological processes, including the regulation of phosphate homeostasis. This compound (LI-2124) was identified through high-throughput screening and subsequent compound optimization as a highly potent and selective inhibitor of all three human IP6K isoforms (IP6K1, IP6K2, and IP6K3).[2][3] Its development offers a novel therapeutic strategy for conditions characterized by elevated serum phosphate levels, particularly in the context of CKD.

Discovery and Chemical Properties

This compound (LI-2124) was developed to create a powerful and selective inhibitor of IP6K.[2][3] The chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-((3,5-dichloropyridin-2-yl)oxy)-2'-oxospiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid[4] |

| Synonyms | This compound, SC919, LI-2124, LI2124[4] |

| CAS Number | 2245949-62-4[1][4] |

| Molecular Formula | C19H16Cl2N2O4[1][4] |

| Molecular Weight | 407.25 g/mol [1][4] |

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of IP6Ks. This inhibition leads to a reduction in the intracellular levels of inositol pyrophosphates, primarily InsP7.[1][5] InsP7 is known to regulate the phosphate exporter xenotropic and polytropic retrovirus receptor 1 (XPR1) through its SPX domain.[2][5] By decreasing InsP7 levels, this compound suppresses XPR1-mediated cellular phosphate export, leading to an increase in intracellular phosphate and a subsequent rise in intracellular ATP levels.[1][5] This targeted action on phosphate efflux forms the basis of its potential to lower systemic phosphate levels in hyperphosphatemic conditions.

Preclinical Efficacy and Pharmacokinetics

In Vitro Potency

This compound has demonstrated potent inhibitory activity against all three human IP6K isoforms in enzymatic assays.

| Target | IC50 (nM) |

| Human IP6K1 | <5.2[4][5] |

| Human IP6K2 | <3.8[4][5] |

| Human IP6K3 | 0.65[1][4][5] |

In Vivo Studies

Oral administration of this compound has been shown to effectively lower plasma phosphate levels in rodent and non-human primate models.[3][4] In a rat model of adenine-induced CKD, this compound not only corrected hyperphosphatemia but also improved other parameters associated with the disease, such as reducing GDF15/FGF23/PTH levels, improving food intake and body weight, and decreasing creatinine, fibrosis, and vascular calcification.[4][5] Importantly, this compound did not affect phosphate uptake in the gut or its reabsorption in the kidneys in rats, indicating a targeted effect on cellular phosphate export.[4][5]

The following workflow outlines the general process of preclinical evaluation for this compound.

Experimental Protocols

IP6K Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against IP6K enzymes.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and the substrate InsP6.

-

Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

-

Enzyme Addition: Add the recombinant human IP6K enzyme (IP6K1, IP6K2, or IP6K3) to the reaction mixture.

-

Incubation: Incubate the reaction mixture with the diluted this compound or vehicle control (DMSO) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detection: Quantify the product (InsP7) using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphate Export Assay (General Protocol)

This protocol describes a general method to assess the effect of this compound on cellular phosphate export.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) in appropriate growth medium.

-

Phosphate Loading: Incubate the cells with a medium containing radiolabeled phosphate (e.g., ³²P) to allow for intracellular uptake.

-

Compound Treatment: Wash the cells to remove extracellular radiolabeled phosphate and then incubate them with a fresh medium containing different concentrations of this compound or vehicle control.

-

Sample Collection: At various time points, collect aliquots of the extracellular medium and lyse the cells to measure intracellular radiolabeled phosphate.

-

Quantification: Measure the radioactivity in the extracellular medium and cell lysates using a scintillation counter.

-

Data Analysis: Calculate the rate of phosphate export as the amount of radiolabeled phosphate released into the medium over time and determine the effect of this compound on this rate.

Conclusion

This compound (LI-2124) is a novel, potent, and selective inhibitor of IP6Ks with a well-defined mechanism of action centered on the modulation of cellular phosphate export. Preclinical studies have demonstrated its efficacy in lowering plasma phosphate levels in relevant animal models, highlighting its potential as a first-in-class therapeutic for hyperphosphatemia in CKD patients. Further clinical development is warranted to establish its safety and efficacy in humans. The targeted approach of this compound offers a promising new avenue for addressing a significant unmet medical need in the management of CKD and its complications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]

SC-919: A Potent Pan-Inhibitor of Inositol Hexakisphosphate Kinases (IP6K1, IP6K2, and IP6K3)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes crucial for the synthesis of inositol pyrophosphates, key signaling molecules involved in a myriad of cellular processes. The three isoforms, IP6K1, IP6K2, and IP6K3, have distinct yet overlapping functions in cell migration, apoptosis, and neuronal signaling. SC-919 has emerged as a potent, selective, and orally active pan-inhibitor of all three human IP6K isoforms. This technical guide provides a comprehensive overview of the inhibition of IP6K1, IP6K2, and IP6K3 by this compound, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a review of the signaling pathways modulated by these kinases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on IP6K-targeted therapeutics.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against all three human IP6K isoforms, with a particularly high affinity for IP6K3. The half-maximal inhibitory concentrations (IC50) have been determined using biochemical assays and are summarized in the table below.

| Kinase Isoform | This compound IC50 (nM) |

| Human IP6K1 | <5.2[1] |

| Human IP6K2 | <3.8[1] |

| Human IP6K3 | 0.65[1][2] |

| Table 1: Inhibitory Potency of this compound against Human IP6K Isoforms. IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity. |

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of IP6K1, IP6K2, and IP6K3. This inhibition leads to a reduction in the cellular levels of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7 or InsP7).[1][2] The decrease in InsP7 levels subsequently suppresses the XPR1-mediated export of cellular phosphate, resulting in an increase in intracellular ATP levels.[1][2] This mechanism of action makes this compound a valuable tool for studying the physiological roles of IP6Ks and a potential therapeutic agent for conditions associated with dysregulated phosphate homeostasis, such as chronic kidney disease.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibition of IP6Ks by this compound.

Biochemical Assay for IP6K Inhibition: ADP-Glo™ Kinase Assay

This protocol describes the determination of this compound's IC50 values against recombinant human IP6K1, IP6K2, and IP6K3 using a luminescence-based ADP detection assay.

Materials:

-

Recombinant human IP6K1, IP6K2, and IP6K3

-

This compound

-

Inositol Hexakisphosphate (IP6)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant IP6K enzymes and IP6 substrate in the assay buffer to their final concentrations.

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of the enzyme solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of IP6 and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Assay for Inositol Pyrophosphate (InsP7) Levels: HPLC Analysis

This protocol outlines the measurement of intracellular InsP7 levels in cells treated with this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell line of interest (e.g., HEK293T)

-

This compound

-

[³H]myo-inositol

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

HPLC system with a strong anion exchange (SAX) column

-

Scintillation counter

Procedure:

-

Cell Labeling:

-

Culture cells in inositol-free medium supplemented with [³H]myo-inositol for 48-72 hours to achieve metabolic equilibrium.

-

-

Compound Treatment:

-

Treat the radiolabeled cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).

-

-

Extraction of Inositol Phosphates:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold perchloric acid (e.g., 0.5 M).

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet the cellular debris.

-

Neutralize the supernatant with potassium carbonate.

-

-

HPLC Analysis:

-

Inject the neutralized extract onto a SAX-HPLC column.

-

Elute the inositol phosphates using a gradient of a high-salt buffer (e.g., ammonium phosphate).

-

Collect fractions and measure the radioactivity of each fraction using a scintillation counter.

-

-

Data Analysis:

-

Identify the InsP7 peak based on the elution profile of known standards.

-

Quantify the amount of [³H]InsP7 in each sample.

-

Normalize the InsP7 levels to a more abundant, stable inositol phosphate like IP6 or total radioactivity.

-

Compare the InsP7 levels in this compound-treated cells to the vehicle-treated control.

-

Cellular Assay for Phosphate Export: XPR1-Mediated Efflux

This protocol describes a method to assess the effect of this compound on XPR1-mediated phosphate export using a radiolabeled phosphate tracer.

Materials:

-

HEK293T cells (wild-type and XPR1 knockout)

-

This compound

-

³²P-orthophosphate

-

Phosphate-free buffer

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Culture wild-type and XPR1 knockout HEK293T cells.

-

Pre-treat the cells with this compound or vehicle control for a specified time.

-

-

Phosphate Loading:

-

Incubate the cells with ³²P-orthophosphate in a phosphate-free buffer to allow for cellular uptake.

-

-

Phosphate Efflux Measurement:

-

Wash the cells to remove extracellular ³²P.

-

Add fresh phosphate-free buffer (containing this compound or vehicle).

-

At various time points, collect aliquots of the extracellular buffer.

-

At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

-

-

Data Analysis:

-

Measure the radioactivity in the collected buffer and cell lysates using a scintillation counter.

-

Calculate the percentage of phosphate efflux at each time point as (extracellular counts) / (extracellular + intracellular counts) * 100.

-

Compare the efflux rates between this compound-treated and vehicle-treated cells in both wild-type and XPR1 knockout cell lines to confirm the XPR1-dependent effect.

-

IP6K Signaling Pathways

IP6K1, IP6K2, and IP6K3 regulate distinct cellular processes through the production of InsP7 and through protein-protein interactions.

IP6K1 in Cell Migration

IP6K1 plays a crucial role in cell migration by modulating the actin cytoskeleton and focal adhesions. It interacts with proteins such as α-actinin and promotes the phosphorylation of Focal Adhesion Kinase (FAK), a key regulator of cell motility.[3]

Caption: IP6K1 signaling in cell migration.

IP6K2 in p53-Mediated Apoptosis

IP6K2 is a key regulator of apoptosis, particularly in the p53 signaling pathway. It can directly interact with p53, influencing the expression of downstream target genes and promoting a pro-apoptotic cellular response.[2]

Caption: IP6K2 in p53-mediated apoptosis.

IP6K3 in Neuronal Function

IP6K3 is highly expressed in the brain and plays a significant role in neuronal development and function. It is involved in regulating the neuronal cytoskeleton, which is critical for processes like neuronal migration and synapse formation. IP6K3 has been shown to interact with cytoskeletal proteins such as spectrin and adducin.

Caption: IP6K3 in neuronal function.

Conclusion

This compound is a powerful and selective tool for the chemical-biological investigation of IP6K signaling. Its ability to potently inhibit all three IP6K isoforms provides a means to probe the multifaceted roles of inositol pyrophosphates in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting IP6Ks. As our understanding of the intricate signaling networks governed by IP6K1, IP6K2, and IP6K3 continues to expand, inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.

References

- 1. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SC-919 on the XPR1 Phosphate Exporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of SC-919, a potent inhibitor of inositol hexakisphosphate kinases (IP6Ks), on the XPR1 phosphate exporter. XPR1 is a critical regulator of cellular phosphate homeostasis, and its dysregulation has been implicated in various diseases. This compound modulates XPR1 activity through the IP6K signaling pathway, offering a potential therapeutic avenue for conditions associated with phosphate imbalance. This document details the quantitative effects of this compound, outlines key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and XPR1

Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1) is the only known cellular exporter of inorganic phosphate (Pi) in metazoans.[1][2] It plays a crucial role in maintaining intracellular phosphate levels, a process vital for numerous cellular functions, including energy metabolism, signal transduction, and nucleic acid synthesis. The activity of XPR1 is regulated by intracellular signaling molecules, particularly inositol pyrophosphates.

This compound is a potent and selective small-molecule inhibitor of inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3).[3] These enzymes are responsible for the synthesis of inositol pyrophosphates, such as inositol heptakisphosphate (InsP7). By inhibiting IP6Ks, this compound effectively reduces the cellular levels of these signaling molecules, thereby impacting downstream targets like XPR1. Research has demonstrated that this compound reduces phosphate export from cells in a manner that is dependent on the presence and function of XPR1.[1][3]

Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on phosphate homeostasis.

Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms [3]

| Target | IC50 (nM) |

| Human IP6K1 | <5.2 |

| Human IP6K2 | <3.8 |

| Human IP6K3 | 0.65 |

Table 2: Effect of this compound on Phosphate Export in Cell Lines [1]

| Cell Line | Treatment | Change in Extracellular ³²P Activity | Change in Intracellular ³²P Activity |

| 293 (Wild-Type) | This compound (1 µM) | Decreased | Marginal Change |

| HAP1 (Wild-Type) | This compound (1 µM) | Decreased | Increased |

| HAP1 (XPR1 KO) | This compound (1 µM) | No Effect | No Effect |

Table 3: In Vivo Effects of this compound on Plasma Phosphate Levels [4][5]

| Animal Model | Dose (mg/kg, oral) | Time Point | Change in Plasma Phosphate Levels |

| Normal Rats | 3 | 2 hours | Significant Decrease |

| Normal Rats | 10 | 2 hours | Significant Decrease |

| Normal Rats | 30 | 2 hours | Significant Decrease |

| Normal Monkeys | 0.3 | - | Significant Decrease |

| Normal Monkeys | 3 | - | Significant Decrease |

Signaling Pathway of this compound Action on XPR1

This compound exerts its effect on XPR1 through the inhibition of the IP6K signaling pathway. The diagram below illustrates this molecular cascade.

Caption: this compound inhibits IP6K, reducing InsP7 and thus XPR1-mediated phosphate export.

Key Experimental Protocols

³²P-Phosphate Export Assay

This assay is the primary method used to quantify the effect of this compound on XPR1-mediated phosphate export.

Objective: To measure the rate of radioactively labeled phosphate exported from cells following treatment with this compound.

Materials:

-

HEK293 or HAP1 cells (Wild-Type and XPR1 Knockout)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-free DMEM

-

³²P-orthophosphate

-

This compound (and vehicle control, e.g., DMSO)

-

Scintillation counter and vials

Procedure:

-

Cell Seeding: Seed cells in a 12-well plate and grow to confluency.

-

³²P Labeling: Incubate confluent cells with fresh medium containing ³²P-orthophosphate for a sufficient time to allow for cellular uptake and labeling of the intracellular phosphate pool (e.g., 1 hour).

-

Washing: Place cells on ice for 30 minutes, then wash three times with cold phosphate-free DMEM to remove extracellular ³²P.

-

Treatment: Add phosphate-free DMEM containing either this compound at the desired concentration or a vehicle control.

-

Export Measurement: At various time points (e.g., 0, 15, 30, 60 minutes), collect a sample of the extracellular medium.

-

Quantification: Measure the amount of ³²P in the collected medium samples using a scintillation counter.

-

Normalization: At the end of the experiment, lyse the cells and measure the total protein content in each well to normalize the phosphate export data. The remaining intracellular ³²P can also be measured.

Workflow Diagram:

Caption: Workflow for the ³²P-phosphate export assay.

Conclusion

This compound is a valuable research tool for investigating the role of the IP6K-XPR1 signaling axis in phosphate homeostasis. Its potent and selective inhibition of IP6Ks leads to a clear and quantifiable reduction in XPR1-mediated phosphate export. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting this pathway for therapeutic intervention in diseases characterized by phosphate dysregulation. Further investigation into the long-term effects and potential off-target activities of this compound will be crucial for its translation into clinical applications.

References

- 1. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the mechanism of phosphate recognition and transport by XPR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

foundational research on SC-919's biological activity

Disclaimer

Initial research indicates that "SC-919" is not a designation for a publicly documented compound. Therefore, this document serves as an illustrative template for a technical guide on the biological activity of a novel compound, using the placeholder name "Hypothetical Compound A (HC-A)" . The data, pathways, and protocols presented herein are representative examples and should be substituted with actual experimental results for your compound of interest.

An In-depth Technical Guide on the Foundational Biological Activity of Hypothetical Compound A (HC-A)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypothetical Compound A (HC-A) is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document outlines the foundational research into its biological activity, focusing on its mechanism of action, target engagement, and effects on cellular signaling. The following sections provide a summary of its inhibitory activity, detailed experimental protocols, and visual representations of its proposed signaling pathway and experimental workflow.

Quantitative Data Summary

The inhibitory activity of HC-A was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. The results are summarized in the table below.

| Target Kinase | HC-A IC50 (nM) | Reference Compound (Staurosporine) IC50 (nM) | Assay Format |

| Kinase X | 15.2 ± 2.1 | 5.8 ± 0.9 | ADP-Glo™ Kinase Assay |

| Kinase Y | 250.7 ± 15.3 | 8.3 ± 1.2 | ADP-Glo™ Kinase Assay |

| Kinase Z | > 10,000 | 10.1 ± 1.5 | ADP-Glo™ Kinase Assay |

Table 1: In vitro inhibitory activity of Hypothetical Compound A (HC-A) against selected kinases. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

3.1. In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol details the methodology used to determine the IC50 values of HC-A against target kinases.

A. Materials:

-

Recombinant Human Kinase X, Y, Z (Supplier)

-

Kinase-specific substrate peptide (Supplier)

-

ATP (Sigma-Aldrich, Cat# A7699)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

-

Hypothetical Compound A (HC-A), dissolved in DMSO

-

Staurosporine (Sigma-Aldrich, Cat# S4400), dissolved in DMSO

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

White, opaque 384-well assay plates (Corning, Cat# 3570)

B. Procedure:

-

Compound Preparation: A 10-point serial dilution of HC-A and the reference compound was prepared in 100% DMSO, starting from a 1 mM stock solution.

-

Assay Plate Setup: 1 µL of each compound dilution was transferred to a 384-well assay plate. Control wells contained 1 µL of DMSO (for 0% inhibition) or a known pan-kinase inhibitor (for 100% inhibition).

-

Kinase Reaction:

-

A 2X kinase/substrate solution was prepared in Assay Buffer.

-

10 µL of the 2X kinase/substrate solution was added to each well of the assay plate.

-

The reaction was initiated by adding 10 µL of a 2X ATP solution (final concentration at Km for each kinase).

-

The plate was incubated at 30°C for 60 minutes with gentle shaking.

-

-

Signal Detection:

-

10 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.

-

20 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and induce a luminescent signal. The plate was incubated for 30 minutes at room temperature.

-

Luminescence was measured using a plate reader (e.g., Tecan Spark®).

-

-

Data Analysis:

-

The raw luminescence data was normalized relative to the 0% and 100% inhibition controls.

-

IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism software.

-

Visualizations

4.1. Proposed Signaling Pathway of HC-A

The diagram below illustrates the proposed mechanism of action for HC-A, where it selectively inhibits Kinase X, preventing the phosphorylation of its downstream substrate and subsequently blocking a pro-inflammatory signaling cascade.

Caption: Proposed inhibitory action of HC-A on the Kinase X signaling pathway.

4.2. Experimental Workflow for IC50 Determination

The following diagram outlines the key steps of the in vitro kinase assay workflow used to determine the inhibitory potency of HC-A.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodological & Application

SC-919 Experimental Protocol for In Vitro Studies: Application Notes

Audience: Researchers, scientists, and drug development professionals.